Leu-Leu-Obzlhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leu-Leu-Obzlhydrochloride, also known as L-leucyl-L-leucine benzyl ester hydrochloride, is a dipeptide derivative. This compound is a white to light yellow solid and is primarily used in biochemical research. It is derived from the amino acid leucine, which is essential for protein synthesis and various metabolic functions in the body.
Preparation Methods
The synthesis of Leu-Leu-Obzlhydrochloride typically involves amino acid chemical synthesis techniques. The process generally includes the following steps:
Protection of Amino Groups: The amino groups of leucine are protected using a suitable protecting group.
Coupling Reaction: The protected leucine is then coupled with another leucine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the dipeptide.
Esterification: The dipeptide is esterified with benzyl alcohol to form the benzyl ester.
Hydrochloride Formation: Finally, the benzyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Leu-Leu-Obzlhydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding dipeptide and benzyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of different derivatives.
Scientific Research Applications
Leu-Leu-Obzlhydrochloride has several applications in scientific research:
Biochemistry: It is used in the study of peptide synthesis and protein engineering.
Pharmacology: The compound is utilized in drug development and testing, particularly in the design of peptide-based drugs.
Cell Biology: It serves as a tool for studying cellular processes involving peptides and proteins.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical reactions
Mechanism of Action
The mechanism of action of Leu-Leu-Obzlhydrochloride involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The compound may interact with enzymes involved in peptide synthesis and degradation, influencing various biochemical pathways .
Comparison with Similar Compounds
Leu-Leu-Obzlhydrochloride can be compared with other dipeptide derivatives such as:
L-leucyl-L-isoleucine benzyl ester hydrochloride: Similar in structure but with isoleucine instead of leucine.
L-leucyl-L-valine benzyl ester hydrochloride: Contains valine instead of leucine.
L-leucyl-L-phenylalanine benzyl ester hydrochloride: Contains phenylalanine instead of leucine.
These compounds share similar properties but differ in their specific amino acid composition, leading to variations in their biochemical and pharmacological activities .
Properties
Molecular Formula |
C19H31ClN2O3 |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-13(2)10-16(20)18(22)21-17(11-14(3)4)19(23)24-12-15-8-6-5-7-9-15;/h5-9,13-14,16-17H,10-12,20H2,1-4H3,(H,21,22);1H/t16-,17-;/m0./s1 |
InChI Key |
ACXLLBRYTXBRER-QJHJCNPRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.